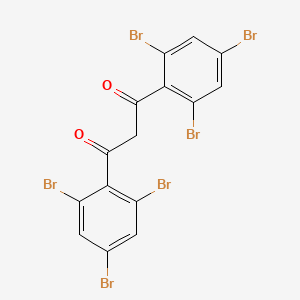
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione is a chemical compound known for its unique structure and properties It consists of a propane-1,3-dione backbone with two 2,4,6-tribromophenyl groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione typically involves the reaction of 2,4,6-tribromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Its brominated phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Similar structure but with methoxy groups instead of bromine atoms.
1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione: Similar structure but with chlorine atoms instead of bromine atoms.
1,3-Bis(2,4,6-trichlorophenyl)propane-1,3-dione: Similar structure but with trichlorophenyl groups.
Uniqueness
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione is unique due to its high bromine content, which imparts specific chemical and physical properties
Properties
CAS No. |
111114-27-3 |
|---|---|
Molecular Formula |
C15H6Br6O2 |
Molecular Weight |
697.6 g/mol |
IUPAC Name |
1,3-bis(2,4,6-tribromophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H6Br6O2/c16-6-1-8(18)14(9(19)2-6)12(22)5-13(23)15-10(20)3-7(17)4-11(15)21/h1-4H,5H2 |
InChI Key |
NGMNNVZCRASLKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)CC(=O)C2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
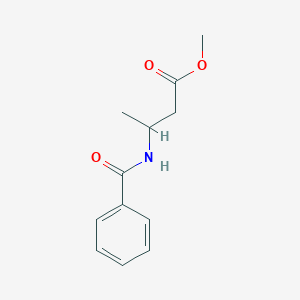
![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
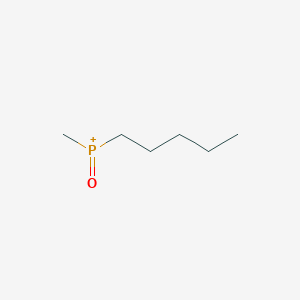
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)
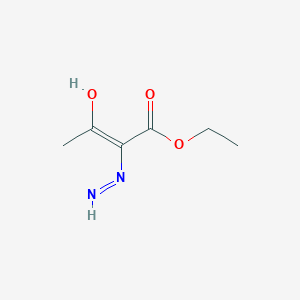
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
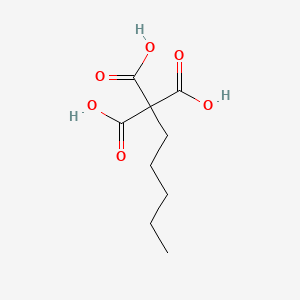

![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
